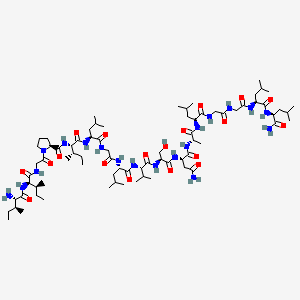
V3Tsq43P49
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sameridine (hydrochloride) is a 4-phenyl piperidine derivative that is related to the opioid analgesic drug pethidine (meperidine). It has a unique pharmacological profile, functioning both as a local anesthetic and a μ-opioid partial agonist . This compound is currently under development for use in surgical anesthesia, primarily administered by intrathecal infusion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sameridine (hydrochloride) involves the liberation of 4-cyano-4-phenylpiperidine from its hydrochloride salt, followed by alkylation with 1-bromohexane, 1-iodohexane, or 1-chlorohexane in the presence of a base and optionally a catalyst . This process can be summarized as follows:
- Liberation of 4-cyano-4-phenylpiperidine from its hydrochloride salt.
- Alkylation with 1-bromohexane, 1-iodohexane, or 1-chlorohexane in the presence of a base and optionally a catalyst.
Industrial Production Methods
Industrial production methods for Sameridine (hydrochloride) are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sameridine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sameridine (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Sameridine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of structural modifications on pharmacological activity.
Biology: Investigated for its effects on cellular processes and its potential as a research tool for studying opioid receptors.
Medicine: Explored for its potential use as a local anesthetic and analgesic in surgical procedures.
Industry: Used in the development of new anesthetic and analgesic formulations
Mécanisme D'action
Sameridine (hydrochloride) exerts its effects through a dual mechanism of action. It acts as a local anesthetic by blocking sodium channels, which prevents the initiation and propagation of action potentials in neurons. Additionally, it functions as a μ-opioid partial agonist, binding to μ-opioid receptors and modulating pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pethidine (Meperidine): An opioid analgesic with similar structural features but different pharmacological properties.
Lidocaine: A local anesthetic with a different mechanism of action and no opioid activity.
Bupivacaine: Another local anesthetic with a longer duration of action compared to Sameridine (hydrochloride).
Uniqueness
Sameridine (hydrochloride) is unique in its dual functionality as both a local anesthetic and a μ-opioid partial agonist. This combination of properties makes it a promising candidate for use in surgical anesthesia, offering both pain relief and local anesthesia with potentially fewer side effects compared to other opioids .
Propriétés
Numéro CAS |
136483-84-6 |
|---|---|
Formule moléculaire |
C21H35ClN2O |
Poids moléculaire |
367.0 g/mol |
Nom IUPAC |
N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H34N2O.ClH/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19;/h8-10,12-13H,4-7,11,14-18H2,1-3H3;1H |
Clé InChI |
VFXXNIHMKMOIQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)


![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
